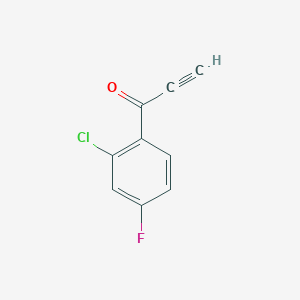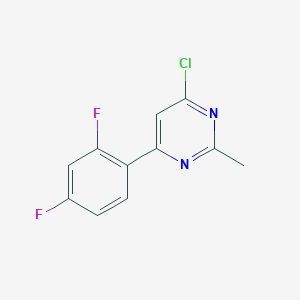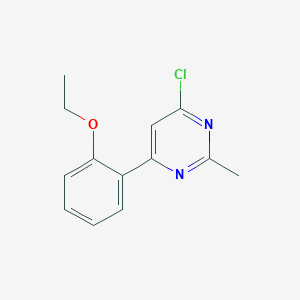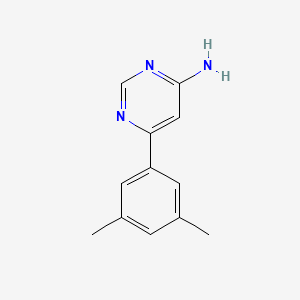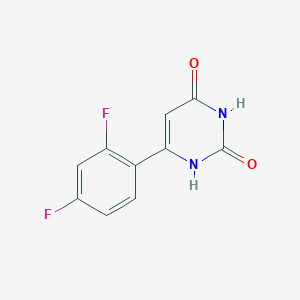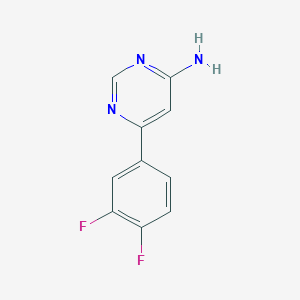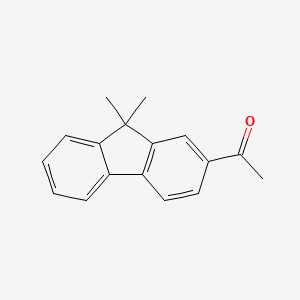
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone
Vue d'ensemble
Description
“1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone” is a chemical compound with the molecular formula C17H16O . It has a molecular weight of 236.31 . This compound is also known by the synonym DMFL-CBP .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.31 . It’s reported to be in liquid form . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., further experimental data or resources would be required.Applications De Recherche Scientifique
Organic Light-Emitting Devices (OLEDs)
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone: is utilized in the synthesis of materials for OLEDs . OLEDs are used in display and lighting technologies due to their efficient electroluminescence. The compound’s structural properties may contribute to the stability and performance of the OLEDs.
Photocatalysis
This compound is involved in the synthesis of chromophores used in photocatalysis . Photocatalytic processes are crucial for environmental remediation and energy conversion, and the compound’s role in the development of photocatalysts can be significant.
Organic Electronic Devices
The fluorene derivative is also relevant in the creation of organic electronic devices . These devices, which include transistors, solar cells, and sensors, benefit from organic compounds due to their flexibility and tunable electronic properties.
Two-Photon Microscopy
In two-photon microscopy, compounds with high two-photon absorption (TPA) properties are essential . 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone may contribute to the development of materials that enhance the resolution and depth of imaging in biological tissues.
Upconverted Lasing
Materials with TPA properties are also used in upconverted lasing, where lower-energy photons are converted to higher-energy output . This compound could be a part of the synthesis of such materials, improving the efficiency of lasers.
Three-Dimensional Microfabrication
The compound finds application in three-dimensional microfabrication, particularly in the synthesis of materials that respond to light to create microstructures . This is vital for the production of microelectromechanical systems (MEMS) and other miniaturized devices.
Optical Data Storage
In optical data storage, materials that can change their properties upon light exposure are valuable . 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone may be used to develop new data storage materials that offer higher density and faster read/write times.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(9,9-dimethylfluoren-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJLIPUKPVAPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)
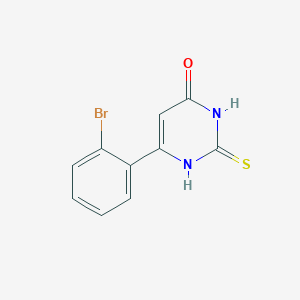
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
